3-(4-Acetylpiperazin-1-yl)benzonitrile
Overview
Description
3-(4-Acetylpiperazin-1-yl)benzonitrile is a chemical compound with the molecular formula C13H15N3O and a molecular weight of 229.28 g/mol It is characterized by the presence of a benzonitrile group attached to a piperazine ring, which is further substituted with an acetyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Acetylpiperazin-1-yl)benzonitrile typically involves the reaction of 4-acetylpiperazine with 3-bromobenzonitrile under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Acetylpiperazin-1-yl)benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: K2CO3 in DMF, sodium hydride (NaH) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Acetylpiperazin-1-yl)benzonitrile has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-(4-Acetylpiperazin-1-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The piperazine ring and benzonitrile group play crucial roles in binding to these targets, while the acetyl group may influence the compound’s pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylpiperazin-1-yl)benzonitrile
- 3-(4-Ethylpiperazin-1-yl)benzonitrile
- 3-(4-Phenylpiperazin-1-yl)benzonitrile
Uniqueness
3-(4-Acetylpiperazin-1-yl)benzonitrile is unique due to the presence of the acetyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The acetyl group may enhance the compound’s ability to cross biological membranes and improve its stability under physiological conditions .
Properties
IUPAC Name |
3-(4-acetylpiperazin-1-yl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c1-11(17)15-5-7-16(8-6-15)13-4-2-3-12(9-13)10-14/h2-4,9H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVQGFMCXOSLRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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